Cas no 42923-79-5 (7-Nitro-1,2,3,4-tetrahydroisoquinoline)
7-Nitro-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties
Names and Identifiers
-
- 7-Nitro-1,2,3,4-tetrahydroisoquinoline
- 7-nitro-1,2,3,4-tetrahydro-isoquinoline
- 7-Nitro-1,2,3,4-tetrahydro-quinoline
- 1,2,3,4-tetrahydro-7-nitro-Isoquinoline
- 1,2,3,4-tetrahydro-isoquinolin-7-ylamine
- 7-Nitro-1,2,3,4-tetrahydro-isochinolin
- 1,2,3,4-Tetrahydro-7-nitroisoquinoline
- YPRWYZSUBZXORL-UHFFFAOYSA-N
- ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-7-NITRO-
- N90100
- 7-nitrotetrahydroisoquinoline
- 7-Nitro-tetrahydroisoquinoline
- BCP09681
- BDBM50072991
- AB21318
- RP03102
- 7-nit
- 7-nitro-1,2,3,4 tetrahydroisoquinol
- SB37167
- 7-nitro-1,2,3,4 tetrahydroisoquinoline
- AM807
- AM807264
- DS-14339
- SCHEMBL10066165
- CHEMBL281289
- DTXSID30423728
- 7-Nitro-1 pound not2 pound not3 pound not4-tetrahydroisoquinoline
- MFCD04973400
- 1,2,3,4-Tetrahydro-7-nitroisoquinoline;7-Nitro-1,2,3,4-tetrahydroisoquinoline
- 7-Nitro-1,2,3,4-tetrahydro Isoquinoline
- SY006289
- AKOS005259136
- CS-D0150
- CCG-355656
- PD129931
- EN300-42648
- J-519321
- SCHEMBL324460
- 42923-79-5
- AC-9598
- FT-0732132
- A853018
- Not available;7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
- A26453
- DB-029382
-
- MDL: MFCD04973400
- Inchi: 1S/C9H10N2O2/c12-11(13)9-2-1-7-3-4-10-6-8(7)5-9/h1-2,5,10H,3-4,6H2
- InChI Key: YPRWYZSUBZXORL-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC2=C(C=1)CNCC2)=O
Computed Properties
- Exact Mass: 178.07400
- Monoisotopic Mass: 178.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 57.8
Experimental Properties
- Color/Form: No data available
- Density: 1.2±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 319.6°C at 760 mmHg
- Flash Point: 147.1±27.9 °C
- Refractive Index: 1.585
- PSA: 57.85000
- LogP: 2.09250
7-Nitro-1,2,3,4-tetrahydroisoquinoline Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
7-Nitro-1,2,3,4-tetrahydroisoquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Nitro-1,2,3,4-tetrahydroisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 078875-1g |
7-Nitro-1,2,3,4-tetrahydroisoquinoline |
42923-79-5 | 95% | 1g |
£58.00 | 2022-03-01 | |
| Fluorochem | 078875-5g |
7-Nitro-1,2,3,4-tetrahydroisoquinoline |
42923-79-5 | 95% | 5g |
£175.00 | 2022-03-01 | |
| Fluorochem | 078875-25g |
7-Nitro-1,2,3,4-tetrahydroisoquinoline |
42923-79-5 | 95% | 25g |
£524.00 | 2022-03-01 | |
| ChemScence | CS-D0150-5g |
7-Nitro-1,2,3,4-tetrahydroisoquinoline |
42923-79-5 | 99.31% | 5g |
$110.0 | 2022-04-27 | |
| ChemScence | CS-D0150-10g |
7-Nitro-1,2,3,4-tetrahydroisoquinoline |
42923-79-5 | 99.31% | 10g |
$207.0 | 2022-04-27 | |
| ChemScence | CS-D0150-25g |
7-Nitro-1,2,3,4-tetrahydroisoquinoline |
42923-79-5 | 99.31% | 25g |
$419.0 | 2022-04-27 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N841458-1g |
7-Nitro-1,2,3,4-tetrahydroisoquinoline |
42923-79-5 | 97% | 1g |
276.00 | 2021-05-17 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0086-1g |
7-Nitro-1,2,3,4-tetrahydro-isoquinoline |
42923-79-5 | 96% | 1g |
339.22CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0086-5g |
7-Nitro-1,2,3,4-tetrahydro-isoquinoline |
42923-79-5 | 96% | 5g |
1017.65CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0086-25g |
7-Nitro-1,2,3,4-tetrahydro-isoquinoline |
42923-79-5 | 96% | 25g |
3985.8CNY | 2021-05-08 |
7-Nitro-1,2,3,4-tetrahydroisoquinoline Suppliers
7-Nitro-1,2,3,4-tetrahydroisoquinoline Related Literature
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1. 633. isoQuinolines. Part III. The nitration of 3 : 4-dihydro- and 1 : 2 : 3 : 4-tetrahydro-isoquinolinesA. McCoubrey,David W. Mathieson J. Chem. Soc. 1951 2851
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Azim Ziyaei Halimehjani,Irishi N. N. Namboothiri,Seyyed Emad Hooshmand RSC Adv. 2014 4 51794
Additional information on 7-Nitro-1,2,3,4-tetrahydroisoquinoline
7-Nitro-1,2,3,4-Tetrahydroisoquinoline: A Comprehensive Overview
7-Nitro-1,2,3,4-tetrahydroisoquinoline (CAS No. 42923-79-5) is a significant compound in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The molecule belongs to the isoquinoline family, a class of heterocyclic compounds that have been extensively studied for their biological activities and synthetic versatility.
The 7-nitro substitution in this compound introduces a nitro group at the seventh position of the tetrahydroisoquinoline ring system. This modification significantly influences the compound's electronic properties and reactivity. Recent studies have highlighted the importance of such substitutions in modulating the pharmacokinetic profiles of isoquinoline derivatives, making them promising candidates for therapeutic interventions.
From a structural standpoint, 7-nitro-1,2,3,4-tetrahydroisoquinoline exhibits a fused bicyclic system with a partially saturated isoquinoline core. The tetrahydro aspect refers to the reduction of one double bond within the isoquinoline framework, resulting in a more flexible and less rigid structure compared to its fully aromatic counterparts. This structural flexibility is advantageous in drug design as it allows for better interactions with biological targets.
Recent advancements in synthetic methodologies have enabled more efficient routes to prepare 7-nitro-1,2,3,4-tetrahydroisoquinoline and its derivatives. For instance, researchers have employed catalytic hydrogenation techniques to achieve selective reductions of nitro groups while preserving the integrity of the isoquinoline skeleton. These methods not only enhance yield but also facilitate scalability for potential industrial applications.
The biological activity of 7-nitro-1,2,3,4-tetrahydroisoquinoline has been a focal point of numerous investigations. Studies have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties. Furthermore, it has shown promise as a potential anticancer agent due to its ability to inhibit key enzymes involved in tumor progression and metastasis.
In terms of pharmacokinetics, 7-nitro-1,2,3,4-tetrahydroisoquinoline demonstrates favorable absorption profiles in preclinical models. Its lipophilic nature allows for efficient penetration across biological membranes while maintaining sufficient solubility for systemic distribution. These characteristics are critical for developing drugs with optimal bioavailability.
Recent research has also explored the use of 7-nitro-1,2,3,4-tetrahydroisoquinoline as a lead compound in drug design efforts targeting neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress makes it an intriguing candidate for further exploration in these therapeutic areas.
The synthesis of 7-nitro-1,2,3,tetrahydroisoquinoline involves several key steps that highlight its chemical complexity. Starting from simple precursors like ortho-amino phenols or aniline derivatives
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